Cas no 68527-98-0 (tris(4-nitro-m-tolyl) phosphate)

tris(4-nitro-m-tolyl) phosphate structure
68527-98-0 structure
Product name:tris(4-nitro-m-tolyl) phosphate
CAS No:68527-98-0
MF:C21H18N3O10P
MW:503.35552
CID:971111
PubChem ID:110475

tris(4-nitro-m-tolyl) phosphate Chemical and Physical Properties

Names and Identifiers

    • tris(4-nitro-m-tolyl) phosphate
    • Phenol, 3-methyl-4-nitro-, 1,1',1''-(phosphate)
    • Phenol, 3-methyl-4-nitro-, phosphate (3:1) (ester)
    • Phosphoric acid, tri(4-nitro-m-cresyl) ester
    • tris(3-methyl-4-nitrophenyl) phosphate
    • AKOS024434340
    • EINECS 271-291-1
    • Tris-(4-nitro-m-tolyl)phosphate
    • SCHEMBL7110869
    • DTXSID0071621
    • 68527-98-0
    • EBP4X88WUL
    • UNII-EBP4X88WUL
    • NS00036638
    • SNIKDGGXGSYRMO-UHFFFAOYSA-N
    • MDL: MFCD00159426
    • Inchi: InChI=1S/C21H18N3O10P/c1-13-10-16(4-7-19(13)22(25)26)32-35(31,33-17-5-8-20(23(27)28)14(2)11-17)34-18-6-9-21(24(29)30)15(3)12-18/h4-12H,1-3H3
    • InChI Key: SNIKDGGXGSYRMO-UHFFFAOYSA-N
    • SMILES: CC1=C(C=CC(=C1)OP(=O)(OC2=CC(=C(C=C2)[N+](=O)[O-])C)OC3=CC(=C(C=C3)[N+](=O)[O-])C)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 503.07304
  • Monoisotopic Mass: 503.07298078g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 6
  • Complexity: 723
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 182Ų
  • XLogP3: 5.5

Experimental Properties

  • PSA: 174.18

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